Cas no 826-01-7 (4-(1S)-2-amino-1-hydroxyethylphenol)

4-(1S)-2-amino-1-hydroxyethylphenol structure
826-01-7 structure
Product name:4-(1S)-2-amino-1-hydroxyethylphenol
CAS No:826-01-7
MF:C8H11NO2
MW:153.17844
CID:687419
PubChem ID:448337

4-(1S)-2-amino-1-hydroxyethylphenol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol, a-(aminomethyl)-4-hydroxy-, (S)-
    • (αS)-α-(Aminomethyl)-4-hydroxybenzenemethanol
    • 4-(1S)-2-amino-1-hydroxyethylphenol
    • OCTOPAMINE, (S)-
    • EN300-1870049
    • PD070624
    • Benzenemethanol, alpha-(aminomethyl)-4-hydroxy-, (alphaS)-
    • CHEBI:44808
    • S-OCTOPAMINE
    • Q27104540
    • Octopamine, (+)-
    • 4-[(1S)-2-amino-1-hydroxyethyl]phenol
    • UNII-72SH47FL4X
    • 4-(2S-AMINO-1-HYDROXYETHYL)PHENOL
    • (+)-Octapamine
    • L-Octopamine
    • CHEMBL1235033
    • OTS
    • SCHEMBL3489184
    • 72SH47FL4X
    • BDBM50581603
    • (+)-Norsynephrine
    • (S)-octopamine
    • 826-01-7
    • (S)-p-Octopamine
    • (S)-(+)-Octopamine
    • (+)-Octopamine
    • BENZENEMETHANOL, .ALPHA.-(AMINOMETHYL)-4-HYDROXY-, (.ALPHA.S)-
    • Inchi: InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2/t8-/m1/s1
    • InChI Key: QHGUCRYDKWKLMG-MRVPVSSYSA-N
    • SMILES: C1=CC(=CC=C1C(CN)O)O

Computed Properties

  • Exact Mass: 153.079
  • Monoisotopic Mass: 153.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: _1.1
  • Topological Polar Surface Area: 66.5Ų

4-(1S)-2-amino-1-hydroxyethylphenol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1870049-0.05g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
0.05g
$912.0 2023-09-18
Enamine
EN300-1870049-10.0g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
10g
$6697.0 2023-06-01
Enamine
EN300-1870049-0.5g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
0.5g
$1043.0 2023-09-18
Enamine
EN300-1870049-2.5g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
2.5g
$2127.0 2023-09-18
Enamine
EN300-1870049-0.25g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
0.25g
$999.0 2023-09-18
Enamine
EN300-1870049-1g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
1g
$1086.0 2023-09-18
Enamine
EN300-1870049-0.1g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
0.1g
$956.0 2023-09-18
Enamine
EN300-1870049-1.0g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
1g
$1557.0 2023-06-01
Enamine
EN300-1870049-5.0g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
5g
$4517.0 2023-06-01
Enamine
EN300-1870049-5g
4-[(1S)-2-amino-1-hydroxyethyl]phenol
826-01-7
5g
$3147.0 2023-09-18

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